molecular formula C16H12Cl2O2S2 B14741626 2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone] CAS No. 5409-94-9

2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]

Cat. No.: B14741626
CAS No.: 5409-94-9
M. Wt: 371.3 g/mol
InChI Key: HWLHHXIRZITARP-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is an organic compound with the molecular formula C14H10Cl2O2S2. This compound is characterized by the presence of two 4-chlorophenyl groups connected by a disulfide bond, with each phenyl group bearing an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] typically involves the reaction of 4-chloroacetophenone with sulfur sources under specific conditions. One common method is the oxidative coupling of 4-chloroacetophenone using sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, which may play a role in its biological activities. The chlorophenyl groups can interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(4-chlorobenzoic acid): Similar structure but with carboxylic acid groups instead of ethanone groups.

    2,2’-Disulfanediylbis(4-chloroaniline): Contains amino groups instead of ethanone groups.

Uniqueness

2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is unique due to the presence of ethanone groups, which impart distinct chemical properties and reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

5409-94-9

Molecular Formula

C16H12Cl2O2S2

Molecular Weight

371.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-2-oxoethyl]disulfanyl]ethanone

InChI

InChI=1S/C16H12Cl2O2S2/c17-13-5-1-11(2-6-13)15(19)9-21-22-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

HWLHHXIRZITARP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSSCC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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